molecular formula C6H6FN3O2 B11786393 1,2-Diamino-3-fluoro-5-nitrobenzene

1,2-Diamino-3-fluoro-5-nitrobenzene

Katalognummer: B11786393
Molekulargewicht: 171.13 g/mol
InChI-Schlüssel: BRWXIOKDMZGIDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Diamino-3-fluoro-5-nitrobenzene is an organic compound with the molecular formula C6H6FN3O2 It is a derivative of benzene, where the benzene ring is substituted with amino, fluoro, and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Diamino-3-fluoro-5-nitrobenzene can be synthesized through a multi-step process involving nitration, fluorination, and amination reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound at a commercial scale .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Diamino-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, such as 1,2-diamino-3-fluoro-5-hydroxybenzene and 1,2-diamino-3-fluoro-5-alkylbenzene .

Wissenschaftliche Forschungsanwendungen

1,2-Diamino-3-fluoro-5-nitrobenzene has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1,2-diamino-3-fluoro-5-nitrobenzene involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the fluoro group can enhance the compound’s stability and reactivity. These interactions can influence various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Diamino-3-fluoro-5-nitrobenzene is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro and bromo analogs. This makes it a valuable compound for specific applications in chemical synthesis and research .

Eigenschaften

Molekularformel

C6H6FN3O2

Molekulargewicht

171.13 g/mol

IUPAC-Name

3-fluoro-5-nitrobenzene-1,2-diamine

InChI

InChI=1S/C6H6FN3O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,8-9H2

InChI-Schlüssel

BRWXIOKDMZGIDT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1N)N)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.